molecular formula C4H8N2O2 B145619 N,N'-Diacetylhydrazine CAS No. 3148-73-0

N,N'-Diacetylhydrazine

Cat. No. B145619
CAS RN: 3148-73-0
M. Wt: 116.12 g/mol
InChI Key: ZLHNYIHIHQEHJQ-UHFFFAOYSA-N
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Description

N,N’-Diacetylhydrazine is a carbohydrazide . It is used for the preparation of ruthenium dinuclear complexes .


Synthesis Analysis

A series of N,N’-diacylhydrazine derivatives were designed and synthesized. Their structures were verified by 1H-NMR, MS, and elemental analysis . A variety of diazoacetates were synthesized from the corresponding bromoacetates by treatment with N,N‘-ditosylhydrazine in moderate to high yields .


Chemical Reactions Analysis

A series of N,N’-diacylhydrazines were prepared and their structures were confirmed by 1H NMR, MS, and FTICR-MS. They were tested for radical-scavenging activity in vitro .

Scientific Research Applications

1,2-Diacetylhydrazine: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Applications: 1,2-Diacetylhydrazine has potential applications in the pharmaceutical industry. It may be involved in the synthesis of various drugs or serve as a precursor for other pharmaceutical compounds. For instance, its derivatives have been studied for their potential use in tuberculosis treatment due to their ability to form hydrazones with isoniazid, a common medication for this disease .

Agricultural Applications: In agriculture, 1,2-Diacetylhydrazine derivatives are known for their insecticidal properties. They act as nonsteroidal ecdysone agonists, inducing precocious molting in lepidopteran pests, which can be beneficial for protecting crops from insect damage .

Safety And Hazards

N,N’-Diacetylhydrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N'-acetylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYIHIHQEHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020390
Record name N,N'-Diacetylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetylhydrazine

CAS RN

3148-73-0
Record name Acetic acid, 2-acetylhydrazide
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Record name N,N'-Diacetylhydrazine
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Record name 1,2-Diacetylhydrazine
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Record name Acetic acid, 2-acetylhydrazide
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Record name N,N'-Diacetylhydrazine
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Record name N,N'-diacetylhydrazine
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Record name 1,2-DIACETYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
TA Khan, S Naseem, R Hajra… - Synthesis and Reactivity in …, 2010 - Taylor & Francis
A [2 + 2] condensation reaction between 1,8-diaminonaph-thalene and N,N′-diacetylhydrazine in 1:1 molar ratio in methanol resulted in a novel Schiff base macrocyclic ligand, (L): 7,9:…
Number of citations: 7 www.tandfonline.com
EA Alekseeva, AP Luk'yanenko, AI Gren - Mendeleev Communications, 2012 - Elsevier
Heating of p-tert-butylcalix[4]arene bearing acethydrazide moiety at the lower rim in MeCN or Pr i OH (EtOH) affords the corresponding N,N’-bis(calix[4]arenoxyacetyl)hydrazine …
Number of citations: 5 www.sciencedirect.com
TA Khan, S Naseem, Y Azim, S Parveen… - Transition Metal …, 2007 - Springer
A novel series of 16-membered binuclear complexes of octaazatetraimine ligand, $$ {[\hbox{M}_{2}\hbox{LX}_{4}]}$$ [M = Mn II , Co II , Ni II , Cu II and Zn II ; X = Cl or NO 3 ] have been …
Number of citations: 15 link.springer.com
VV Syakaev, SN Podyachev, AT Gubaidullin… - Journal of Molecular …, 2008 - Elsevier
The 1 H, 13 C and 15 N NMR data, conformation and dynamic behaviour of the new tetrathiacalix[4]arenes functionalized by hydrazide and hydrazone groups are reported and …
Number of citations: 20 www.sciencedirect.com
C Aleman, J Puiggali - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
A conformational study of 1,2-hydrazine dicarboxylic acid dimethyl ester using quantum mechanical methods is presented. Gas-phase calculations have been performed at the ab initio …
Number of citations: 9 www.sciencedirect.com
SN Podyachev, SN Sudakova… - Mendeleev …, 2006 - researchgate.net
Recently, 1 we have reported the synthesis of a number of calix [4]-arenes (calix [4] phenols, calix [4] resorcinols and calix [4] pyrogallols) functionalised by acetylhydrazide groups. On …
Number of citations: 11 www.researchgate.net
LW Whitehouse, CJ Paul… - Biopharmaceutics & Drug …, 1980 - Wiley Online Library
Isoniazid (50 or 100 mg kg −l po) inhibited the elimination of ethanol (0·5, 1·0, and 2·5 g kg −l po) from the plasma of rabbit, guinea pig, and rat. The effect of isoniazid, isonicotinic acid, N…
Number of citations: 5 onlinelibrary.wiley.com
F Firdaus, K Fatma, AU Khan, M Shakir - Journal of the Serbian Chemical …, 2009 - shd.org.rs
A series of 16-and 18-membered binuclear octaazamacrocyclic complexes,[M2L1 (NO3) 4] and [M2L2 (NO3) 4](M= Co (II), Ni (II), Cu (II), Zn (II), L1== 3, 8, 11, 16-tetramethyl-1, 2, 4, 7, 9, …
Number of citations: 11 www.shd.org.rs
E Bellasio - Synthetic Communications, 1976 - Taylor & Francis
3,4-Dihydrophthalazin-1(2H)-one (II) was first prepared by H.Sund 1) , by electrochemical reduction of phthalazin-1(2H)-one (I) (phthalazone). In the recent years we have described …
Number of citations: 4 www.tandfonline.com
C Alemán, J Puiggalí - The Journal of Organic Chemistry, 1999 - ACS Publications
A theoretical study of the conformational preferences, changes in energy, and charge distribution for the oxalamide and hydrazide moieties of N,N‘-dimethyloxalamide and N,N‘-…
Number of citations: 16 pubs.acs.org

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